molecular formula C26H16 B1618297 Benzo[a]pentacene CAS No. 239-98-5

Benzo[a]pentacene

Cat. No. B1618297
CAS RN: 239-98-5
M. Wt: 328.4 g/mol
InChI Key: PLKNNIMJRPBOSW-UHFFFAOYSA-N
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Description

Benzo[a]pentacene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C26H16 . It belongs to the pentacene family and exhibits intriguing electronic properties due to its extended π-conjugated system. The compound is characterized by its five linearly fused benzene rings , resulting in a planar structure .


Molecular Structure Analysis

The molecular structure of Benzo[a]pentacene consists of five linearly fused benzene rings , forming a planar arrangement. Its extended π-electron system contributes to its remarkable electronic properties. The compound’s IUPAC Standard InChI is: InChI=1S/C26H16/c1-2-7-19-12-22-15-24-16-26-20(10-9-17-5-3-4-8-25(17)26)13-23(24)14-21(22)11-18(19)6-1/h1-16H .


Chemical Reactions Analysis

Benzo[a]pentacene participates in various chemical reactions, including oxidation , reduction , and photochemical processes . Its π-conjugated system makes it susceptible to electrophilic substitution reactions. Researchers have explored its reactivity in the context of organic electronics and materials science .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 400°C (decomposition) .
  • Solubility : Insoluble in water; moderately soluble in organic solvents .
  • UV-Vis Absorption : Exhibits strong absorption in the visible range due to its π-conjugated system .
  • Electrical Conductivity : Demonstrates semiconducting behavior .

Scientific Research Applications

Organic Electronics

  • Benzo[a]pentacene and its isomers are considered for organic electronics, particularly in organic thin film transistor (OTFT) applications. These materials exhibit high charge-transfer mobilities and stability, making them promising candidates for such applications (Jones & Lin, 2017).

Dimerization and Polymerization in Molecular Electronics

  • The reactivity of acenes like benzo[a]pentacene impacts their potential in molecular electronics. Studies have explored the thermal dimerization pathways of acenes, which is relevant for the development of acene-based polymers with applications in electronics (Zade et al., 2011).

Synthesis Routes for Higher Acenes

  • New synthesis routes for higher acenes, including benzo[a]pentacene, have been developed. These involve the use of stable and soluble precursors, which is significant for potential applications in organic semiconductor devices (Watanabe et al., 2013).

Organic Semiconductor Thin Films

  • Benzo[a]pentacene is used in developing organic semiconductor thin films with macroporous structures. These structures improve the sensitivity and performance of organic-transistor-based chemical sensors (Kang et al., 2014).

Advanced Material Synthesis

  • Research has focused on synthesizing and characterizing substituted pentacene derivatives for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These studies contribute to understanding the influence of substituents on electronic properties (Wang et al., 2007).

Calibration in Spectroscopy

  • Pentacene in specific configurations has been used as a standard in transient electron paramagnetic resonance (EPR) spectroscopy. This application is vital for calibrating and testing experimental setups in scientific research (Schröder et al., 2021).

Graphene Transfer Applications

  • In a novel approach, pentacene has been utilized for the clean transfer of graphene, which is crucial in reducing charged impurity scattering and unintentional doping effects. This application is significant for the development of high-performance electronic devices (Kim et al., 2015).

Functional Material Development

  • Benzo[a]pentacene derivatives have been developed as functional materials, useful in further synthesis and applications in organic electronics (Qu et al., 2011).

Molecular Electronics and Nonlinear Optical Properties

  • Studies have explored gold-pentacene complexes for their potential in molecular electronics and nonlinear optical properties, contributing to the understanding of bonding and electronic spectrum alterations (Yang et al., 2007).

Thin-Film Transistors

  • Pentacene has been studied for its use in organic thin-film transistors (OTFTs) due to its high field-effect mobility. This research is crucial for the advancement of electronic applications like active-matrix displays and chemical sensors (Kang et al., 2011).

Surface Chemistry and Adsorption Studies

  • Investigations into the adsorption of pentacene on metal surfaces, such as copper, provide insights into the interface electronic structure and molecular orbital mixing, which are pivotal in the field of surface chemistry (Ferretti et al., 2007).

Mechanism of Action

The exact mechanism of action for Benzo[a]pentacene depends on its application. In organic semiconductors, it acts as an electron-transporting material due to its high electron mobility. Its planar structure facilitates efficient charge transport within devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

properties

IUPAC Name

hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-19-12-22-15-24-16-26-20(10-9-17-5-3-4-8-25(17)26)13-23(24)14-21(22)11-18(19)6-1/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNNIMJRPBOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178602
Record name Benzo(a)pentacene
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239-98-5
Record name Benzo[a]pentacene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzo(a)pentacene
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Record name Benzo(a)pentacene
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Record name Benzo[a]pentacene
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